![molecular formula C25H31ClN2O6 B12058148 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atto 610 is a carbopyronin-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and exceptional photostability and thermal stability . It is designed for applications in life sciences, such as labeling DNA, RNA, or proteins . The dye is moderately hydrophilic and stable under physiological pH conditions, making it suitable for various biological assays .
準備方法
Synthetic Routes and Reaction Conditions
Atto 610 can be synthesized through the reaction of carbopyronin derivatives with various functional groups. For instance, the maleimide derivative of Atto 610 is prepared by reacting the carbopyronin core with maleimide . The reaction typically involves dissolving the carbopyronin derivative in anhydrous dimethyl sulfoxide (DMSO) and adding the maleimide reagent under controlled conditions .
Industrial Production Methods
Industrial production of Atto 610 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions, careful control of reaction pH, and purification steps to remove impurities .
化学反応の分析
Types of Reactions
Atto 610 undergoes various chemical reactions, including:
Substitution Reactions: The dye can react with nucleophiles, such as amines and thiols, to form stable conjugates.
Click Chemistry: The DBCO derivative of Atto 610 is used in copper-free click chemistry, reacting with azides to form stable triazole linkages.
Common Reagents and Conditions
N-Hydroxysuccinimidyl (NHS) Esters: Used for labeling amino groups in proteins and other biomolecules.
Maleimides: React with thiol groups to form stable thioether bonds.
DBCO: Reacts with azides in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Major Products
The major products formed from these reactions are stable conjugates of Atto 610 with biomolecules, such as proteins, nucleic acids, and other ligands .
科学的研究の応用
Atto 610 is widely used in scientific research due to its excellent photophysical properties. Some of its applications include:
Fluorescence Microscopy: Used for high-resolution imaging techniques, such as PALM, dSTORM, and STED microscopy.
Flow Cytometry: Employed in fluorescence-activated cell sorting (FACS) to analyze and sort cells based on fluorescence signals.
Fluorescence In Situ Hybridization (FISH): Used to detect specific DNA sequences in chromosomes.
Förster Resonance Energy Transfer (FRET): Utilized in studying molecular interactions and distances between biomolecules.
Single-Molecule Detection: Suitable for high-sensitivity detection applications, including single-molecule work.
作用機序
Atto 610 exerts its effects through its strong absorption and high fluorescence quantum yield. Upon excitation at specific wavelengths (595-625 nm), the dye emits fluorescence at a longer wavelength (around 633 nm) . The dye’s photostability and thermal stability ensure consistent fluorescence signals, making it ideal for long-term imaging and detection applications . The maleimide and NHS ester derivatives of Atto 610 facilitate covalent bonding with biomolecules, enabling targeted labeling and detection .
類似化合物との比較
Atto 610 is part of a series of Atto dyes, each designed for specific applications. Similar compounds include:
Atto 488: A superior alternative to fluorescein, offering higher photostability and brighter fluorescence.
Atto 610 stands out due to its optimal excitation and emission wavelengths for red spectral region applications, high fluorescence quantum yield, and stability under physiological conditions .
特性
分子式 |
C25H31ClN2O6 |
|---|---|
分子量 |
491.0 g/mol |
IUPAC名 |
4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid;perchlorate |
InChI |
InChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5) |
InChIキー |
SLQQGEVQWLDVDF-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)

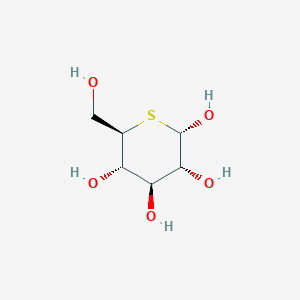
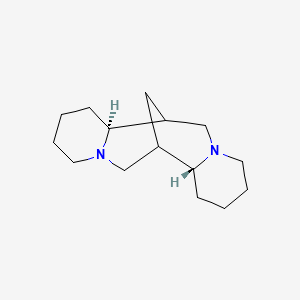
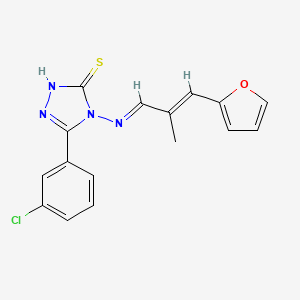

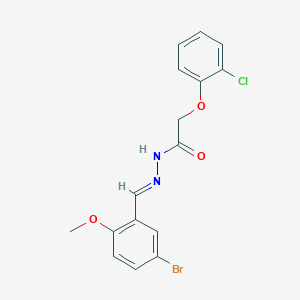
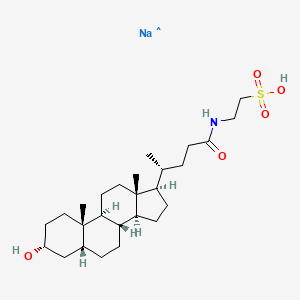

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
